1-(4,5-Dichloro-2-methylphenyl)ethanone
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Overview
Description
1-(4,5-Dichloro-2-methylphenyl)ethanone is a chemical compound with the CAS Number: 53803-91-1 . Its molecular formula is C9H8Cl2O and it has a molecular weight of 203.07 . The compound is used for research and development purposes .
Molecular Structure Analysis
The InChI Code of this compound is 1S/C9H8Cl2O/c1-5-3-8(10)9(11)4-7(5)6(2)12/h3-4H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It should be stored in a dry environment .Scientific Research Applications
Corrosion Inhibition
- Triazole Derivatives as Corrosion Inhibitors : A study by Jawad et al. (2020) focused on the synthesis of novel triazole derivatives, including 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, which acted as effective corrosion inhibitors for mild steel in hydrochloric acid. This compound demonstrated high inhibition efficiency, reaching 95.10% at specific concentrations and temperatures, showcasing its potential in corrosion protection in industrial applications (Jawad et al., 2020).
Biochemical Applications
- Antibacterial and Antifungal Agents : Sawant et al. (2011) synthesized 2,4,5-trisubstituted-1H-imidazoles starting from various aromatic acetic acids, including derivatives of 1-naphthyl and 4-biphenyl acetic acid, leading to ethanone derivatives. These compounds were evaluated for their antibacterial and antifungal properties, indicating their potential use in the development of new antimicrobial agents (Sawant et al., 2011).
Environmental Studies
- Study on Reductive Dechlorination : Yim et al. (2008) investigated the reductive dechlorination of Methoxychlor and DDT by the human intestinal bacterium Eubacterium limosum. The study involved the transformation of Methoxychlor and DDT into 1,1-dichloro derivatives under anaerobic conditions, highlighting the potential role of gut microbiota in the metabolic fate of certain environmental contaminants (Yim et al., 2008).
Materials Science
- Polymorphism and Conformational Isomerism in Organic Compounds : Jones and Mangalagiu (2009) studied two polymorphs of 1-(2,4-dihydroxyphenyl)ethanone, analyzing their molecular structure and intramolecular hydrogen bonds. This research contributes to understanding the polymorphism and isomerism in organic compounds, which is critical in materials science (Jones & Mangalagiu, 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental release, it is advised to avoid letting the chemical enter drains and to prevent further spillage or leakage .
Properties
IUPAC Name |
1-(4,5-dichloro-2-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-5-3-8(10)9(11)4-7(5)6(2)12/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZAFADAMWMBDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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